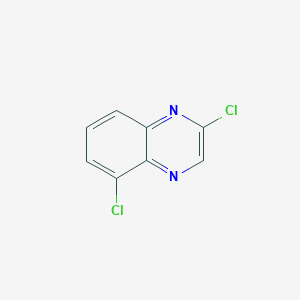

2,5-Dichloroquinoxaline

Overview

Description

2,5-Dichloroquinoxaline is a derivative of quinoxaline . Quinoxalines are important biological agents with several pharmacological effects like antifungal, antibacterial, antiviral, and antimicrobial .

Synthesis Analysis

The synthesis of this compound involves heating 5-chloroquinoxalin-2 (1H)-one to 90° C in phosphorus oxychloride for 3 hours. The reaction is then poured onto ice and extracted with ethyl acetate. The organic extracts are combined, dried, filtered, and the solvent removed to give a dark brown solid. This material is adsorbed onto silica and purified by column chromatography, eluding with a gradient of 0-30% ethyl acetate in hexane to afford this compound .

Molecular Structure Analysis

The molecular formula of this compound is C8H4Cl2N2 . The InChI code is 1S/C8H4Cl2N2/c9-5-2-1-3-6-8(5)11-4-7(10)12-6/h1-4H . The molecular weight is 199.04 g/mol .

Chemical Reactions Analysis

2,3-Dichloroquinoxaline reacts with 6-aminothiouracil in ethanol/TEA to form 6-amino-2-(3-chloroquinoxalin-2-ylthio)pyrimidin-4(3H)-one .

Physical And Chemical Properties Analysis

This compound has a molecular weight of 199.03 g/mol . It has a topological polar surface area of 25.8 Ų . It has 0 hydrogen bond donors and 2 hydrogen bond acceptors . The exact mass is 197.9751535 g/mol .

Scientific Research Applications

Antimicrobial Activity

2,5-Dichloroquinoxaline and its derivatives have been investigated for their potential antimicrobial activity. For instance, a study synthesized new symmetrically and asymmetrically 2,3-disubstituted quinoxalines, which included functionalization of 2,3-dichloroquinoxaline with various sulfur and nitrogen nucleophiles. These compounds were tested against bacterial species and fungal strains, with significant antibacterial and antifungal activity observed in certain compounds (El-Atawy et al., 2019).

Synthesis and Chemical Reactions

The synthesis of this compound derivatives has been a subject of research. For example, a method for the high-yielding synthesis of 2,3-dichloroquinoxalines from 2,3-dihydroxyquinoxalines was developed, indicating the versatility of the this compound structure in creating various derivatives for potential applications in different fields (Romer, 2009).

Application in Organic Electronics

Some studies have focused on the integration of this compound in the field of organic electronics. For instance, reactions of 2,3-dichloroquinoxalines with specific compounds resulted in a series of derivatives that could potentially be used in this area, showing the adaptability of this compound for various applications in modern technology (Wright et al., 1979).

Photophysical Properties

The photophysical properties of this compound have been studied, such as observing the phosphorescence spectra in specific environments. This type of research helps in understanding the properties of this compound under different conditions and could lead to applications in photochemistry and related fields (Yamauchi & Azumi, 1978).

Mechanism of Action

Safety and Hazards

Future Directions

Quinoxalines have diverse therapeutic uses and have become a crucial component in drugs used to treat cancerous cells, AIDS, plant viruses, schizophrenia, certifying them a great future in medicinal chemistry . Due to the current pandemic situation caused by SARS-COVID 19, it has become essential to synthesize drugs to combat deadly pathogens (bacteria, fungi, viruses) for now and near future .

properties

IUPAC Name |

2,5-dichloroquinoxaline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4Cl2N2/c9-5-2-1-3-6-8(5)11-4-7(10)12-6/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMVYPMIZWHTLFF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NC(=CN=C2C(=C1)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10443388 | |

| Record name | 2,5-dichloroquinoxaline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10443388 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

55687-05-3 | |

| Record name | 2,5-Dichloroquinoxaline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=55687-05-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,5-dichloroquinoxaline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10443388 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-(4-(Benzo[d][1,3]dioxol-5-yl)-5-(pyridin-2-yl)-1H-imidazol-2-yl)benzoic acid](/img/structure/B1311171.png)

![5'-[[(3S)-3-Amino-3-carboxypropyl]methylsulfonio]-5'-deoxy-Adenosine iodide](/img/structure/B1311206.png)